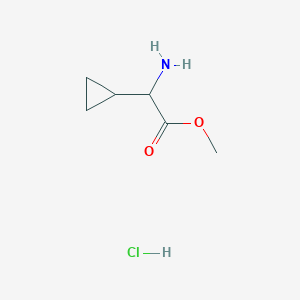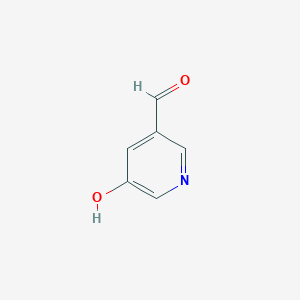![molecular formula C11H12N2O2 B1425323 2-(1-Hydroxy-1-methyl-1-ethyl)-pyrazolo[1,5-A]pyridine-3-carbaldehyde CAS No. 943133-29-7](/img/structure/B1425323.png)
2-(1-Hydroxy-1-methyl-1-ethyl)-pyrazolo[1,5-A]pyridine-3-carbaldehyde
Descripción general
Descripción
The description of a chemical compound usually includes its molecular formula, structure, and the types of bonds it contains. For example, a compound might be described as an organic compound with a specific molecular formula, containing carbon-carbon double bonds, or aromatic rings .
Synthesis Analysis
The synthesis of a compound refers to the methods used to create it in the laboratory. This often involves multiple steps, each with specific reagents and conditions . The yield and purity of the final product are also important considerations.Molecular Structure Analysis
The molecular structure of a compound refers to the arrangement of atoms within the molecule and the types of bonds that hold these atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with various reagents under different conditions, and studying the mechanism of these reactions .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its reactivity with common chemical reagents .Aplicaciones Científicas De Investigación
Synthetic Applications : This compound serves as a starting material or intermediate in the synthesis of various complex molecules. For instance, it has been utilized in the synthesis of ferrocenyl-pyrazoles and ferrocenyl-pyrazolo derivatives, which have applications in various fields including materials science and pharmaceutical chemistry (López et al., 2004).
Development of Inhibitors : It has been used in the creation of potent inhibitors, such as 5α-reductase and aromatase inhibitors, derived from triazole derivatives. This highlights its potential use in medical research, particularly in the development of new therapeutic agents (El-Naggar et al., 2020).
Heterocyclic Chemistry : The compound plays a significant role in the field of heterocyclic chemistry, where it is used to create various pyrrole and pyridine derivatives. These derivatives have diverse applications, ranging from material science to pharmaceuticals (Clarke et al., 1985).
Fluorescent Materials : Research has explored its use in the development of fluorescent materials. For example, derivatives of this compound exhibit strong fluorescence in solutions, indicating potential applications in sensors, imaging, and materials science (Yan et al., 2018).
Antibacterial Agents : Some derivatives have shown promising results in antibacterial activity studies, suggesting potential applications in the development of new antibacterial agents (Panda et al., 2011).
Receptor Binding Studies : This compound has been used in the synthesis of molecules for receptor binding studies, indicating its use in pharmacological research, particularly in understanding receptor-ligand interactions (Guca, 2014).
Synthesis of Fused Heterocycles : It serves as a key intermediate in the synthesis of various fused heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals (El-Nabi, 2004).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2-hydroxypropan-2-yl)pyrazolo[1,5-a]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-11(2,15)10-8(7-14)9-5-3-4-6-13(9)12-10/h3-7,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDPDFHHZQNXOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NN2C=CC=CC2=C1C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00723424 | |
| Record name | 2-(2-Hydroxypropan-2-yl)pyrazolo[1,5-a]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00723424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Hydroxy-1-methyl-1-ethyl)-pyrazolo[1,5-A]pyridine-3-carbaldehyde | |
CAS RN |
943133-29-7 | |
| Record name | 2-(2-Hydroxypropan-2-yl)pyrazolo[1,5-a]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00723424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

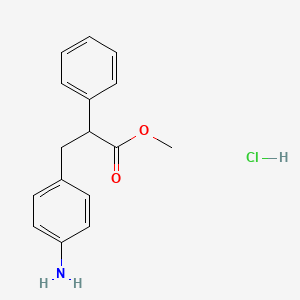

![2-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1425244.png)
![{3-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride](/img/structure/B1425246.png)
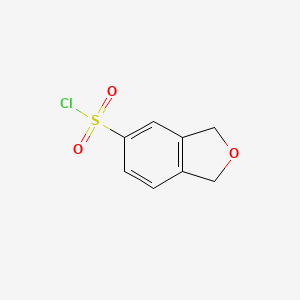
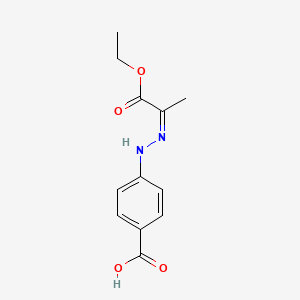
![Ethene, [(trifluoromethyl)sulfonyl]-](/img/structure/B1425254.png)
![1-[(2,5-difluorophenyl)methyl]-4-methyl-1H-pyrazol-5-amine hydrochloride](/img/structure/B1425256.png)
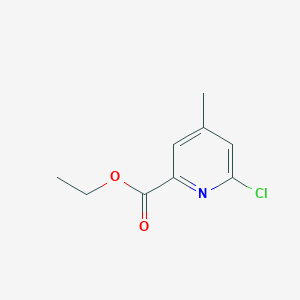
![Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B1425259.png)

![ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate](/img/structure/B1425261.png)
